2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide. This intermediate is then heated under reflux with aqueous sodium hydroxide to form the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid: This compound shares the phenoxy group but differs in its boronic acid functionality.
2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid: Similar in structure but contains a carboxylic acid group instead of the triazole and thiazole rings.
Uniqueness
2-{[5-(2-ISOPROPYL-5-METHYLPHENOXYMETHYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of triazole and thiazole rings, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H23N5O2S2 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H23N5O2S2/c1-12(2)14-6-5-13(3)9-15(14)26-10-16-22-23-19(24(16)4)28-11-17(25)21-18-20-7-8-27-18/h5-9,12H,10-11H2,1-4H3,(H,20,21,25) |
InChI Key |
YKUZDTMDPYCMJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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